molecular formula C12H12BrF3O B15258609 (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Cat. No.: B15258609
M. Wt: 309.12 g/mol
InChI Key: ZJBXBTCZRFNBFS-GXSJLCMTSA-N
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Description

(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a brominated oxolane (tetrahydrofuran) derivative featuring a trifluoromethylphenyl substituent at the 4-position and a bromomethyl group at the 2-position. The stereochemistry (2R,4R) defines its spatial arrangement, influencing its reactivity and interactions in chiral environments. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the bromomethyl moiety, which serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Structural confirmation would typically involve techniques like X-ray crystallography (using programs like SHELX ), NMR, and mass spectrometry.

Properties

Molecular Formula

C12H12BrF3O

Molecular Weight

309.12 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

InChI

InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

ZJBXBTCZRFNBFS-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CBr)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the oxolane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the aryl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxolane ring and the bromomethyl group.

    Coupling Reactions: The trifluoromethyl-substituted phenyl group can be involved in various coupling reactions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Substituted Oxolanes: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, affecting their function. The bromomethyl group could act as a reactive site for covalent modification of biological molecules.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Compound Core Structure Key Substituents Stereochemistry Notable Properties
(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane Oxolane BrCH2, CF3-C6H4 2R,4R High lipophilicity; bromine for functionalization
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane Oxolane BrCH2, CF3-C6H3 (meta) 2S,4R Altered reactivity due to stereochemistry
2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate Ester Cl-C6H4, CF3-C6H4COO N/A Planar aromatic system; crystallographically characterized
ATPR Retinoate CF3-C6H3, amino group N/A 99.71% purity via HPLC; antitumor activity
Patent Pyrazole Derivative Pyrazole CF3, pentafluoroethyl, carboxamide N/A Metabolic stability; insecticidal applications

Research Findings and Implications

  • Stereochemistry Matters : The (2R,4R) configuration may offer superior binding in chiral catalysts or pharmaceuticals compared to its (2S,4R) isomer .
  • Trifluoromethyl vs. Chloro : While both groups are electron-withdrawing, CF3 provides greater steric bulk and hydrophobicity, impacting solubility and intermolecular interactions .
  • Synthetic Optimization: Lessons from ATPR synthesis (e.g., ethanol recrystallization ) could refine the target compound’s purity.

Biological Activity

The compound (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane (CAS Number: 1365271-60-8) is a specialized organic molecule with potential applications in medicinal chemistry due to its unique structural features. The presence of a bromomethyl group and a trifluoromethyl group enhances its lipophilicity and reactivity, making it a candidate for various biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C12H12BrF3OC_{12}H_{12}BrF_3O, with a molecular weight of approximately 303.12 g/mol. The structural characteristics that contribute to its biological activity are illustrated below:

FeatureDescription
Bromomethyl Group Enhances reactivity and potential for biological interactions.
Trifluoromethyl Group Increases lipophilicity, aiding membrane penetration.
Oxolane Ring Provides stability and influences interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, compounds containing trifluoromethyl groups have been shown to enhance the efficacy of drugs targeting cancer cells by improving their pharmacokinetic properties and bioavailability .

In vitro assays demonstrated that related compounds can inhibit key signaling pathways in cancer cells, particularly those involving the c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). This suggests that This compound may also possess similar inhibitory effects on tumor growth .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. The trifluoromethyl group is known to enhance the interaction with biological membranes, which may lead to improved efficacy against bacterial pathogens. Research indicates that compounds with similar structures have demonstrated activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of fluorinated oxolane derivatives found that compounds with structural similarities to This compound exhibited IC50 values in the nanomolar range against various cancer cell lines. These results highlight the potential of such compounds as effective therapeutic agents in cancer treatment.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of oxolane were tested against common bacterial strains. The results indicated significant inhibition zones in disc diffusion assays, suggesting that the compound could serve as a basis for developing new antimicrobial agents.

The mechanisms through which This compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways critical for cancer proliferation and survival. Additionally, the compound's ability to penetrate cellular membranes may facilitate its uptake and subsequent action within target cells.

Q & A

Q. What synthetic methodologies are recommended for preparing (2R,4R)-2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane?

A multi-step synthesis approach is commonly employed, starting with functionalized oxolane precursors. Key steps include bromination at the 2-position and stereoselective introduction of the 4-(trifluoromethyl)phenyl group. For example, bromination of a preformed oxolane intermediate can be achieved using N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Stereochemical control during the 4-substitution requires chiral auxiliaries or catalytic asymmetric methods. Reaction progress should be monitored via TLC and NMR spectroscopy to confirm intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Characterization requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions.
  • FTIR : To identify functional groups (e.g., C-Br stretching at ~550–600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
  • Elemental Analysis : To verify purity and elemental composition .

Q. What safety protocols are critical when handling brominated intermediates like this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile brominated byproducts. Waste must be segregated into halogenated solvent containers and disposed of via certified hazardous waste services. Spill kits with neutralizers (e.g., sodium bicarbonate) should be readily available .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical uncertainties in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry. For example, bond angles and torsional parameters from SC-XRD can distinguish between (2R,4R) and diastereomeric forms. Refinement protocols, such as riding hydrogen models, ensure accurate structural resolution. Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for peer validation .

Q. What strategies mitigate discrepancies in reaction yields during scale-up?

Systematic optimization of reaction conditions is critical:

  • Temperature Control : Use jacketed reactors to maintain consistent exothermic/endothermic profiles.
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure product.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency. Document yield variations across trials and analyze via statistical tools (e.g., ANOVA) to identify significant factors .

Q. How can computational modeling predict reactivity trends for this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

  • Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the bromomethyl group.
  • Steric Maps : Visualize steric hindrance around the oxolane ring. Compare computational results with experimental kinetic data (e.g., Hammett plots) to validate models .

Q. What experimental designs address stability issues under varying pH or temperature conditions?

Design accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose samples to UV-Vis light and track photodegradation products via LC-MS .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data in stereochemical assignments?

Cross-validate results using multiple techniques:

  • NOESY NMR : Detect spatial proximity between protons to confirm relative configuration.
  • Optical Rotation : Compare experimental values with literature for enantiomeric purity.
  • VCD Spectroscopy : Vibrational circular dichroism provides chiral center confirmation. Discrepancies may arise from impurities or solvent effects, requiring iterative purification and reanalysis .

Q. What methodologies resolve contradictions in biological activity studies (e.g., inconsistent IC50_{50}50​ values)?

Standardize assay conditions:

  • Cell Line Authentication : Use STR profiling to avoid cross-contamination.
  • Dose-Response Curves : Perform triplicate experiments with internal controls (e.g., cisplatin for cytotoxicity).
  • Solvent Consistency : Ensure DMSO concentrations are ≤0.1% to avoid solvent toxicity artifacts .

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